REACTION_CXSMILES
|
NC1CCCC(=O)C=1.[C:9]1([C:15]2[CH:24]=[CH:23][C:22]3[C:21](=[O:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.CN(C)CCC(C1C=CC=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[C:9]1([C:15]2[CH:24]=[CH:23][C:22]3[C:21](=[O:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,2.3,4.5.6|
|
Name
|
2-phenyl-7,8-dihydroquinolin-5(6H)-one 3-Aminocyclohexenone
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O.C1(=CC=CC=C1)C1=NC=2CCCC(C2C=C1)=O
|
Name
|
3-dimethylaminopropiophenone hydrochloride
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCC(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel using 1:1 chloroform/dichloromethane as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=2CCCC(C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |